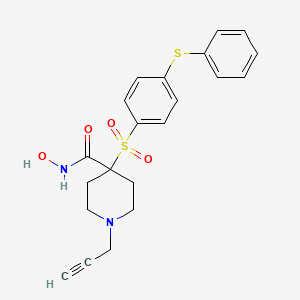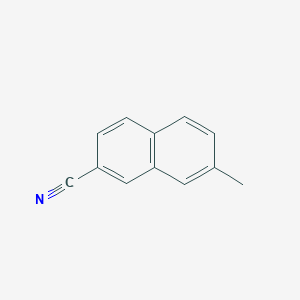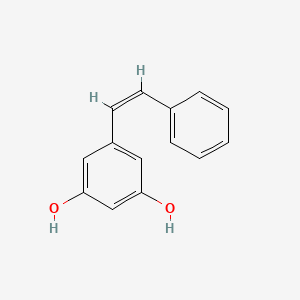
cis-Pinosylvin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-pinosylvin is a pinosylvin. It derives from a hydride of a cis-stilbene.
Scientific Research Applications
Natural Sources and Pharmacological Properties
Pinosylvin, a natural stilbenoid toxin found in the Vitaceae family and pine leaf, exhibits a range of pharmacological properties. It has antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, neuroprotective, and anti-allergic functions. These properties suggest its potential for novel drug development (Bakrim et al., 2022).
Spectroscopic and Conformational Analysis
The vibrational spectroscopy analysis of pinosylvin helps in understanding its molecular structure and conformation. Such studies are crucial for the development of pharmaceuticals and other applications (Billes et al., 2002).
Vascular Functions and Therapeutic Potential
Pinosylvin shows promising results in promoting cell survival, migration, and reducing apoptosis in bovine aortic endothelial cells. It activates endothelial nitric oxide synthetase and may act as a pro-angiogenic factor, suggesting potential in treating cardiovascular inflammatory diseases (Jeong et al., 2013).
Microbial Production of Pinosylvin
Engineering Escherichia coli for the synthesis of pinosylvin opens up possibilities for large-scale production. This biotechnological approach can provide sufficient quantities for clinical applications, overcoming the limitations of natural extraction or chemical synthesis (van Summeren-Wesenhagen & Marienhagen, 2014).
Antibacterial and Antifungal Applications
Pinosylvin exhibits strong growth inhibitory activity against various microorganisms, including Candida albicans and Saccharomyces cerevisiae, highlighting its potential as a natural antimicrobial agent (Lee et al., 2005).
properties
CAS RN |
106325-78-4 |
|---|---|
Product Name |
cis-Pinosylvin |
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
5-[(Z)-2-phenylethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6- |
InChI Key |
YCVPRTHEGLPYPB-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)O)O |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



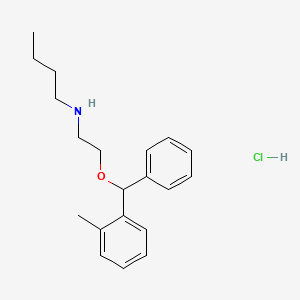
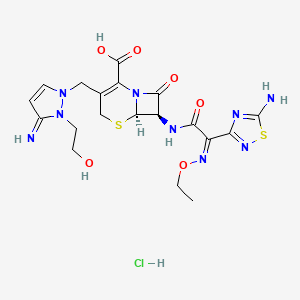
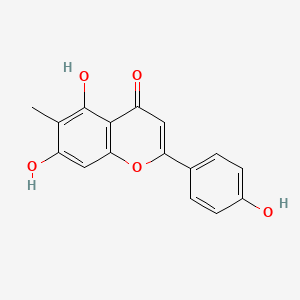
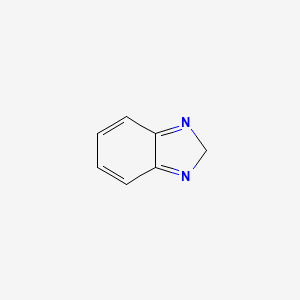
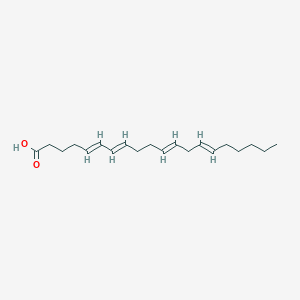

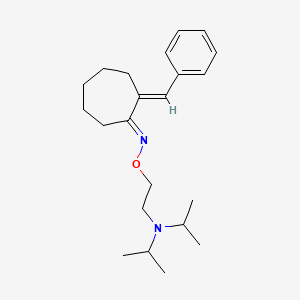
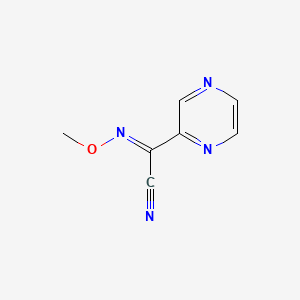
![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)
![4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1244177.png)
![4-chloro-6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B1244178.png)
